

# Application Notes and Protocols: (R)-morpholine-3-carboxylic acid in Peptidomimetics

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## Compound of Interest

Compound Name: (R)-morpholine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **(R)-morpholine-3-carboxylic acid**, a constrained non-proteinogenic amino acid, in the design and synthesis of peptidomimetics. Incorporating this scaffold can impart valuable structural and physicochemical properties to peptide-based molecules, offering potential advantages in drug discovery and development.

## Application Notes

### Introduction to Constrained Peptidomimetics

Peptides are crucial signaling molecules but are often poor drug candidates due to their inherent flexibility, which leads to low receptor selectivity, and their susceptibility to proteolytic degradation, resulting in poor metabolic stability. Peptidomimetics are designed to overcome these limitations by mimicking the essential three-dimensional structure (pharmacophore) of a natural peptide while exhibiting improved drug-like properties.<sup>[1]</sup> One effective strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids.<sup>[2]</sup> These building blocks restrict the rotational freedom of the peptide backbone, locking it into a specific, bioactive conformation. This can lead to enhanced binding affinity, increased receptor selectivity, and improved stability against enzymatic degradation.<sup>[1]</sup>

## (R)-morpholine-3-carboxylic acid: A Versatile Scaffold

**(R)-morpholine-3-carboxylic acid** is a heterocyclic, non-proteinogenic amino acid that serves as a constrained surrogate for natural amino acids in a peptide sequence. The morpholine ring introduces a rigid, sp<sup>3</sup>-rich scaffold that can significantly influence the secondary structure of a peptide.<sup>[1]</sup> Its inclusion is a strategy to explore novel conformational spaces and improve the pharmacokinetic profile of peptide leads. The synthesis of the enantiopure Fmoc-protected building block has been established, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.<sup>[2]</sup>

### Key Advantages:

- **Conformational Rigidity:** The morpholine ring restricts phi ( $\phi$ ) and psi ( $\psi$ ) dihedral angles, pre-organizing the peptide backbone into a defined conformation for target binding.
- **Metabolic Stability:** The unnatural structure can enhance resistance to cleavage by proteases.
- **Improved Pharmacokinetics:** The morpholine moiety can favorably alter properties such as solubility and membrane permeability.<sup>[3]</sup>
- **Synthetic Accessibility:** The Fmoc-protected derivative is accessible and suitable for automated peptide synthesis.<sup>[2]</sup>

## Data Presentation

### Representative Biological Activity Data

While specific biological activity data for peptides containing **(R)-morpholine-3-carboxylic acid** is not extensively published, data from peptidomimetics incorporating structurally similar constrained residues can serve as a valuable reference. The following table presents binding affinity data for opioid peptide analogs where the proline residue was substituted with piperidine-3-carboxylic acid (Nip), another cyclic, constrained amino acid. This illustrates the potential for such modifications to yield high-affinity ligands.<sup>[4]</sup>

Table 1: Binding Affinities (K<sub>i</sub>, nM) of Representative Opioid Peptidomimetics Containing a Constrained Amino Acid.<sup>[4]</sup>

Compound	Sequence	MOR Ki (nM)	DOR Ki (nM)	KOR Ki (nM)
Endomorphin-2 (EM-2)	Tyr-Pro-Phe-Phe-NH <sub>2</sub>	0.34	1600	8100
[(R)-Nip <sup>2</sup> ]EM-2	Tyr-(R)-Nip-Phe-Phe-NH <sub>2</sub>	0.16	150	4100
[(S)-Nip <sup>2</sup> ]EM-2	Tyr-(S)-Nip-Phe-Phe-NH <sub>2</sub>	2.4	1500	19000

Data is for a related constrained residue (Nip) and serves as a representative example.

## Expected Characterization Data for a Model Peptide

Following synthesis and purification, peptides are characterized to confirm their identity. High-resolution mass spectrometry (HRMS) is used to verify the molecular weight. The table below shows the calculated and expected observed mass for a hypothetical model tetrapeptide, Tyr-(R)-Mca-Phe-Gly-NH<sub>2</sub>, where Mca is **(R)-morpholine-3-carboxylic acid**.

Table 2: Mass Spectrometry Data for a Model Peptide.

Peptide Sequence	Chemical Formula	Calculated Monoisotopic Mass (Da)	Observed Mass [M+H] <sup>+</sup> (Da)
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| Tyr-(R)-Mca-Phe-Gly-NH<sub>2</sub> | C<sub>25</sub>H<sub>31</sub>N<sub>5</sub>O<sub>6</sub> | 501.2274 | ~502.2347 |

## Experimental Protocols

### Synthesis of Fmoc-(R)-morpholine-3-carboxylic acid Building Block

This protocol is based on the synthetic route described by Lenci et al., which involves a five-step process starting from serine methyl ester.<sup>[2]</sup>

- Reductive Amination: React (R)-serine methyl ester with dimethoxyacetaldehyde in the presence of a reducing agent (e.g., NaBH<sub>3</sub>CN) to form the secondary amine.

- Intramolecular Acetalization: Treat the product with an acid catalyst to promote cyclization, forming the morpholine ring structure.
- Elimination: Induce the elimination of the anomeric methoxy group to form a double bond within the ring.
- Hydrogenation: Reduce the double bond via catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C) to yield the saturated morpholine ring.
- Ester Hydrolysis & Fmoc Protection: Hydrolyze the methyl ester under basic conditions, followed by protection of the secondary amine with Fmoc-OSu to yield the final **Fmoc-(R)-morpholine-3-carboxylic acid** building block.

## Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of **Fmoc-(R)-morpholine-3-carboxylic acid** into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin (for a C-terminal amide).<sup>[5][6]</sup>

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (including **Fmoc-(R)-morpholine-3-carboxylic acid**)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, DCM, Methanol (MeOH)

- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether

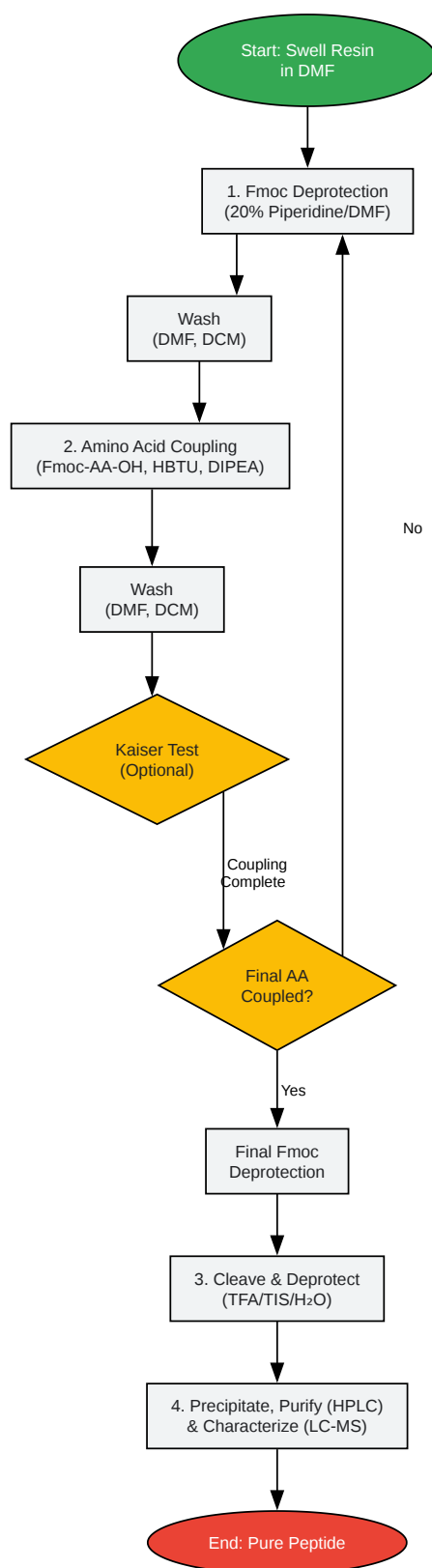
#### Procedure:

- Resin Preparation:
  - Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted peptide synthesis vessel.
  - Swell the resin in DMF for 30-60 minutes. Drain the solvent.
- Initial Fmoc Deprotection:
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate for 3 minutes, then drain.
  - Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[\[7\]](#)
  - Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
- First Amino Acid Coupling (Standard AA):
  - In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.
  - Add the activated amino acid solution to the resin.
  - Agitate for 1-2 hours at room temperature.
  - Drain and wash the resin with DMF (3x) and DCM (3x).
  - (Optional) Perform a Kaiser test to confirm complete coupling.
- Chain Elongation (Iterative Cycles):
  - Fmoc Deprotection: Repeat step 2.

- Amino Acid Coupling: Repeat step 3 with the next amino acid in the sequence.
- Incorporation of Fmoc-(**R**)-morpholine-3-carboxylic acid:
  - Following the deprotection of the N-terminal amine of the preceding residue, prepare the coupling solution for the constrained amino acid.
  - Pre-activate Fmoc-(**R**)-morpholine-3-carboxylic acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF.
  - Add the activated solution to the resin and agitate. Due to potential steric hindrance, a longer coupling time (e.g., 4 hours) or a double coupling may be necessary.
  - After coupling, wash the resin thoroughly as described above.
- Final Deprotection:
  - After the final amino acid has been coupled, perform a final deprotection step by repeating step 2.
- Cleavage and Deprotection:
  - Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.
  - Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the vessel.
  - Agitate at room temperature for 2-3 hours.
  - Filter the solution to separate the resin, collecting the filtrate into a centrifuge tube.
  - Wash the resin twice with additional TFA, combining the filtrates.
- Peptide Precipitation and Purification:
  - Add the TFA filtrate dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate should form.
  - Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether.

- Wash the peptide pellet twice more with cold ether.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
- Confirm the identity and purity of the final product using LC-MS and analytical HPLC.

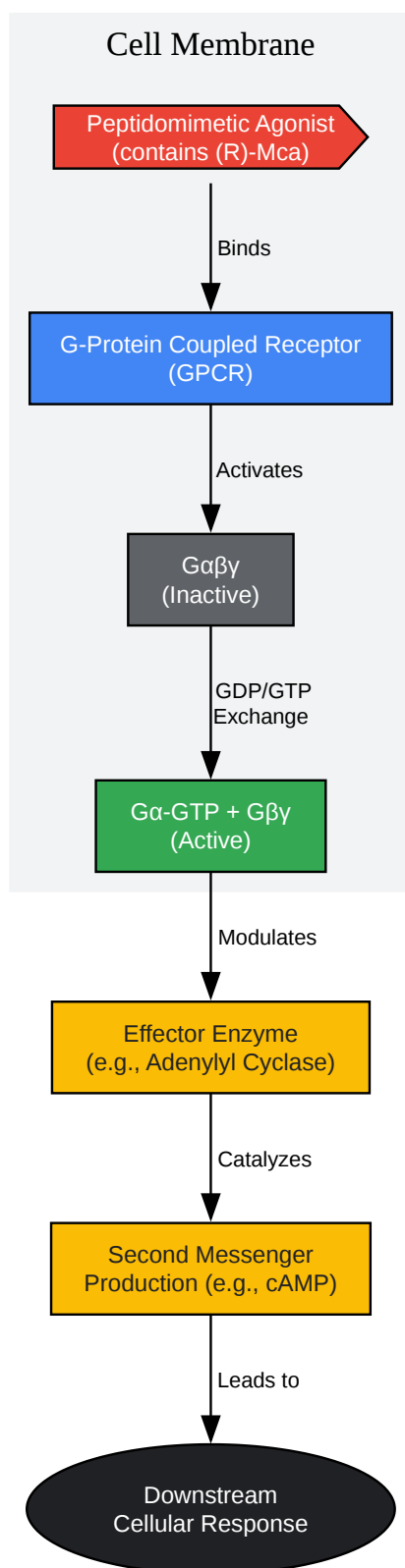
## Visualizations



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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).





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Caption: Representative GPCR signaling pathway for a peptidomimetic agonist.

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